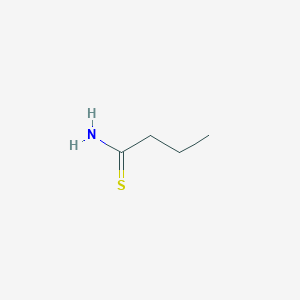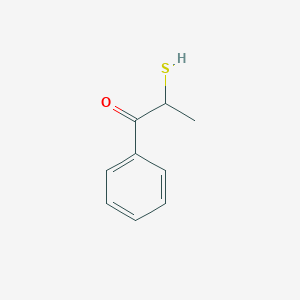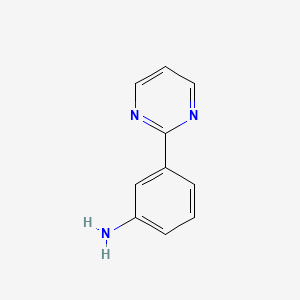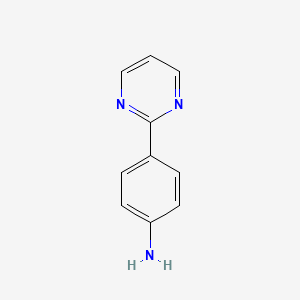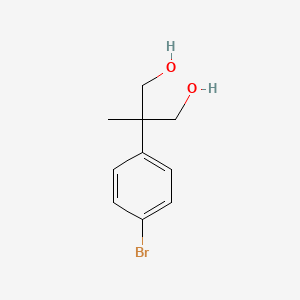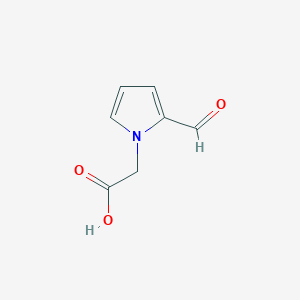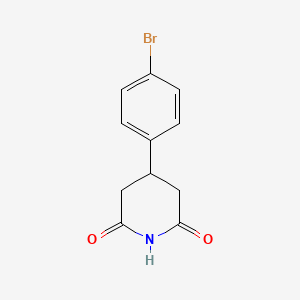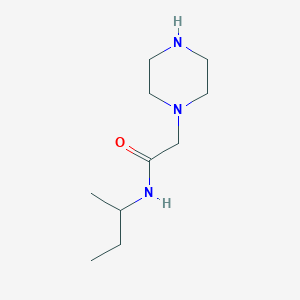
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide
Übersicht
Beschreibung
The compound "N-(butan-2-yl)-2-(piperazin-1-yl)acetamide" is a derivative of acetamide featuring a piperazine ring, which is a common structural motif in pharmaceutical chemistry. Piperazine derivatives are known for their wide range of biological activities, including anti-inflammatory, antitumor, and antipsychotic properties. The presence of different substituents on the piperazine ring and the acetamide nitrogen can significantly influence the biological activity and pharmacokinetic properties of these compounds.
Synthesis Analysis
The synthesis of piperazine acetamide derivatives typically involves a two-step chemical synthesis. Initially, different amino compounds are chloroacetylated, followed by a reaction with substituted piperazines in the presence of a base to yield the desired acetamide analogs. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, amino benzothiazoles are chloroacetylated and then reacted with substituted piperazines . Similarly, other studies have reported the synthesis of related compounds using microwave irradiation techniques or conventional synthesis, characterized by spectral data such as IR, 1H NMR, and MS .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and elemental analysis. The presence of the piperazine ring and the acetamide moiety is confirmed through these techniques. The molecular docking experiments, as seen in the study of COX-2 inhibitors, reveal the binding interactions of these analogs with target proteins, confirming their potential mechanism of action .
Chemical Reactions Analysis
The chemical reactivity of piperazine acetamide derivatives is influenced by the substituents on the piperazine ring and the acetamide nitrogen. These compounds can undergo further chemical modifications, which can be used to fine-tune their biological activities. For instance, substitution at the nitrogen atom with different electrophiles can yield a variety of N-substituted derivatives, as seen in the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine acetamide derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and biological activity. These properties are typically assessed during the initial stages of drug discovery to predict the behavior of these compounds in biological systems. The pharmacological evaluation of these compounds includes in vivo and in vitro studies to determine their efficacy and toxicity .
Case Studies
Several case studies have demonstrated the potential of piperazine acetamide derivatives as therapeutic agents. For instance, certain analogs have shown potent anti-inflammatory activity in the carrageenan-induced paw edema method and have been screened for toxicity by evaluating their ulcerogenic potential . Other derivatives have exhibited antitumor activities against cancer cell lines, with some inducing cell apoptosis and causing G1-phase arrest in the cell division cycle . Additionally, some compounds have been evaluated for their antipsychotic potential, showing anti-dopaminergic and anti-serotonergic activity in behavioral models .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide derivatives have been evaluated for their antitumor activities. A study by Wu et al. (2017) synthesized and assessed the antiproliferative activity of such compounds against human cervical cancer and lung cancer cell lines. They found that specific compounds showed potent activity, with one compound inducing cell apoptosis and G1-phase arrest in cell division (Wu et al., 2017).
Acetylcholinesterase Inhibition
Compounds derived from N-(butan-2-yl)-2-(piperazin-1-yl)acetamide have been studied for their ability to inhibit acetylcholinesterase. Yurttaş et al. (2013) synthesized derivatives and found that some compounds exhibited significant inhibition, with one derivative showing higher activity than the standard drug donepezil (Yurttaş et al., 2013).
Antimicrobial and Anthelmintic Activity
Khan et al. (2019) synthesized N-(butan-2-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their antibacterial, antifungal, and anthelmintic activity. They found that some compounds displayed significant biological activities, with potential applications in latent fingerprint analysis as well (Khan et al., 2019).
Memory Enhancement
Li Ming-zhu (2008) investigated the synthesis and effects of a piperazin-1-yl acetamide derivative on memory enhancement in mice. The compound showed promising results in improving memory ability (Li Ming-zhu, 2008).
Atypical Antipsychotic Agents
Sekhar et al. (2008) focused on the synthesis of N-(butan-2-yl)-2-(piperazin-1-yl)acetamide derivatives as novel atypical antipsychotic agents. Their studies indicated that the synthesized compounds did not exhibit catalepsy, a side effect commonly associated with traditional antipsychotics (Sekhar et al., 2008).
Synthesis Process
Guillaume et al. (2003) described a practical process for synthesizing N-(butan-2-yl)-2-(piperazin-1-yl)acetamide, providing insights into the efficient production of these compounds (Guillaume et al., 2003).
COX-2 Inhibitors
Raghavendra et al. (2012) synthesized N-(butan-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. These compounds were evaluated for anti-inflammatory activity and showed promising results, with molecular docking studies confirming their mechanism of action (Raghavendra et al., 2012).
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-3-9(2)12-10(14)8-13-6-4-11-5-7-13/h9,11H,3-8H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYAPDSZMMRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534916 | |
| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-(piperazin-1-yl)acetamide | |
CAS RN |
89433-48-7 | |
| Record name | N-(1-Methylpropyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89433-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Butan-2-yl)-2-(piperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00534916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



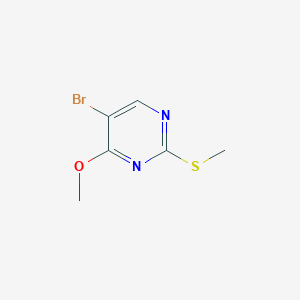
![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)


![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)
![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)

